molecular formula C16H15FN2O5S B5219936 2-[[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid

2-[[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid

Cat. No.: B5219936
M. Wt: 366.4 g/mol
InChI Key: GPVGJSKSNNOVLI-UHFFFAOYSA-N
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Description

2-[[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid is a chemical compound with the molecular formula C15H13FN2O5S It is known for its unique structural features, which include a dimethylsulfamoyl group, a fluorobenzoyl group, and an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-(dimethylsulfamoyl)-2-fluorobenzoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylsulfamoyl)-2-fluorobenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid
  • 2-Amino-5-fluorobenzoic acid

Uniqueness

2-[[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both the dimethylsulfamoyl and fluorobenzoyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-[[5-(dimethylsulfamoyl)-2-fluorobenzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5S/c1-19(2)25(23,24)10-7-8-13(17)12(9-10)15(20)18-14-6-4-3-5-11(14)16(21)22/h3-9H,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVGJSKSNNOVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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